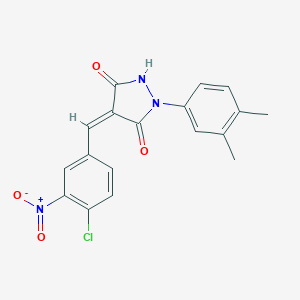![molecular formula C30H30ClNO6 B301961 (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301961.png)
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BEOA, is a synthetic compound with potential applications in scientific research. BEOA has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have several biochemical and physiological effects. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the growth of cancer cells in vitro and in vivo, induces apoptosis in cancer cells, and inhibits the activity of topoisomerase II. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using several methods, and it has been shown to have potent anti-cancer activity. However, (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid also has potential toxicity, which must be taken into consideration when working with the compound.
Direcciones Futuras
There are several future directions for research on (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be the development of more effective methods for synthesizing (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. Another area of focus could be the investigation of the potential of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a therapeutic agent for cancer treatment. Further research could also explore the potential of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a treatment for other diseases, such as inflammatory disorders.
Métodos De Síntesis
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized using several methods, including the reaction of 3-chloro-5-ethoxyphenol with benzyl chloroformate and sodium hydride, followed by the reaction with acridone-4-carboxylic acid. Another method involves the reaction of 3-chloro-5-ethoxyphenol with benzyl chloroformate and sodium hydride, followed by the reaction with acridone-4-carboxylic acid and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Aplicaciones Científicas De Investigación
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit the growth of several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C30H30ClNO6 |
Peso molecular |
536 g/mol |
Nombre IUPAC |
2-[9-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C30H30ClNO6/c1-2-37-25-15-19(14-20(31)30(25)38-17-18-8-4-3-5-9-18)27-28-21(10-6-12-23(28)33)32(16-26(35)36)22-11-7-13-24(34)29(22)27/h3-5,8-9,14-15,27H,2,6-7,10-13,16-17H2,1H3,(H,35,36) |
Clave InChI |
UZPKEGBVBCSLOR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301902.png)